1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C18H20FNO3 and a molecular weight of 317.36 g/mol It is characterized by the presence of a fluorophenoxy group attached to a tetrahydroisoquinoline core, which is further substituted with methoxy groups
Preparation Methods
The synthesis of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with a suitable leaving group on the tetrahydroisoquinoline core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the tetrahydroisoquinoline core.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules and its effects on cellular pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The pathways involved often relate to signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-[(4-Chlorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of fluorine.
1-[(4-Bromophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a bromine atom instead of fluorine.
1-[(4-Methylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-21-17-9-12-7-8-20-16(15(12)10-18(17)22-2)11-23-14-5-3-13(19)4-6-14/h3-6,9-10,16,20H,7-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXVRYRDSZRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327081 | |
Record name | 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865546-37-8 | |
Record name | 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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